molecular formula C29H21N3O3S B304551 3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B304551
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: RFGUIWQDHAGLMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as CUDC-305 and is a member of the indeno[2,1-b]thieno[3,2-e]pyridine class of compounds. CUDC-305 has been shown to have potent antitumor activity and is a promising candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of CUDC-305 is complex and involves the inhibition of multiple oncogenic pathways. CUDC-305 inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that play a critical role in cancer cell growth and survival. This compound also inhibits HDAC, which is an enzyme that regulates gene expression and is often overexpressed in cancer cells. The inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have a number of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. CUDC-305 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In addition, CUDC-305 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

CUDC-305 is a promising candidate for cancer therapy due to its potent antitumor activity and ability to inhibit multiple oncogenic pathways. However, there are some limitations to its use in lab experiments. CUDC-305 is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the synthesis of CUDC-305 is a multi-step process that can be time-consuming and expensive.

Zukünftige Richtungen

There are several future directions for research on CUDC-305. One area of focus is the development of more efficient synthesis methods to produce larger quantities of pure compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to CUDC-305. Additionally, the combination of CUDC-305 with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the development of CUDC-305 analogs with improved pharmacokinetic properties and reduced toxicity is a promising avenue for future research.

Synthesemethoden

The synthesis of CUDC-305 involves a multi-step process that begins with the preparation of the intermediate compound 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thiophene-2-carboxamide. This compound is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields of pure compound.

Wissenschaftliche Forschungsanwendungen

CUDC-305 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. CUDC-305 inhibits multiple oncogenic pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer progression.

Eigenschaften

Produktname

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Molekularformel

C29H21N3O3S

Molekulargewicht

491.6 g/mol

IUPAC-Name

14-amino-16-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C29H21N3O3S/c1-15-7-11-17(12-8-15)31-28(34)27-24(30)23-21(16-9-13-18(35-2)14-10-16)22-19-5-3-4-6-20(19)26(33)25(22)32-29(23)36-27/h3-14H,30H2,1-2H3,(H,31,34)

InChI-Schlüssel

RFGUIWQDHAGLMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.